11-Oxomogroside IIIe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

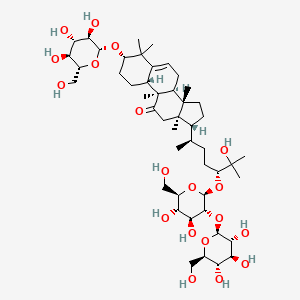

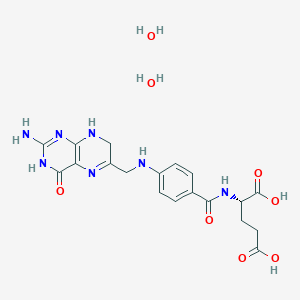

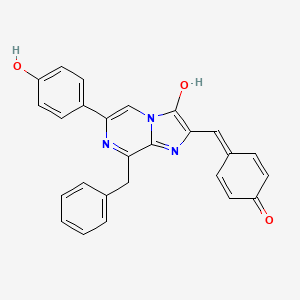

11-Oxomogroside IIIe is a triterpenoid isolated from Momordica grosvenorii and Siraitia siamensis . It belongs to the class of compounds known as triterpene glycosides .

Synthesis Analysis

The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .Molecular Structure Analysis

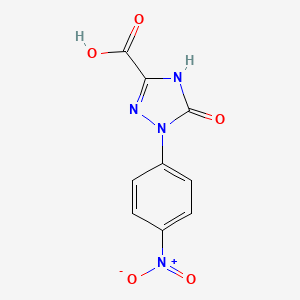

The molecular structure of 11-Oxomogroside IIIe consists of a triterpene glycoside isolated from Siraitia grosvenori . The molecular formula is C48H80O19 .Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Oxomogroside IIIe are as follows: it is a white to off-white solid . It has a molecular weight of 961.14 . It is soluble in DMSO .Scientific Research Applications

Medicine: Therapeutic Potential

11-Oxomogroside IIIe, a cucurbitane triterpene glycoside isolated from Siraitia grosvenori, has shown promise in medicinal research. Its potential therapeutic applications include:

- Antioxidant Properties : The compound may help in reducing oxidative stress, which is linked to various chronic diseases .

- Anti-inflammatory Effects : It could be beneficial in treating inflammation-related conditions .

- Blood Glucose Modulation : There is potential for 11-Oxomogroside IIIe to aid in the management of blood sugar levels, which is crucial for diabetes care .

Food Industry: Natural Sweetener

In the food industry, 11-Oxomogroside IIIe can be utilized as a natural sweetener. Its applications include:

- Sugar Substitute : It offers a healthier alternative to conventional sugar, especially for diabetic-friendly products .

- Flavor Enhancer : Due to its inherent sweetness, it can enhance the flavor profile of various food items without the need for additional sugars .

Cosmetics: Skin Care Ingredient

The cosmetic industry can benefit from the inclusion of 11-Oxomogroside IIIe in skin care products. Its applications are:

- Anti-aging : The antioxidative properties may help in reducing the signs of aging by combating free radicals .

- Soothing Agent : Its anti-inflammatory effects can soothe irritated skin .

Agriculture: Plant Growth and Health

11-Oxomogroside IIIe’s role in agriculture could be significant, particularly in:

- Plant Protection : Its natural properties might be used to develop plant protection products that are less harmful than synthetic chemicals .

- Growth Enhancement : There is potential for use in natural fertilizers to promote healthier plant growth .

Environmental Science: Eco-friendly Applications

In environmental science, 11-Oxomogroside IIIe could be used in:

- Biodegradable Materials : As a natural compound, it might contribute to the development of environmentally friendly materials .

- Pollution Reduction : Its potential use in reducing environmental pollutants through natural degradation processes .

Biotechnology: Research and Development

The biotechnological applications of 11-Oxomogroside IIIe include:

Safety and Hazards

Mechanism of Action

- The primary target of 11-Oxomogroside IIIE is not explicitly mentioned in the available literature. However, previous studies have shown that mogroside extracts (including 11-Oxomogroside IIIE) exert various functions, such as antioxidation, anti-inflammatory effects, and modulation of blood glucose .

Target of Action

properties

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-28,30-43,49-51,53-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPQPDYCBHPCC-WTFJSKLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Oxomogroside IIIe | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)

![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)